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Compound of Interest

Compound Name: MG-1102

Cat. No.: B15138660

These application notes provide a comprehensive overview and detailed protocols for the
subcutaneous administration of ATL1102 and its murine surrogate in research animals,
intended for researchers, scientists, and drug development professionals.

Introduction

ATL1102 is a second-generation 2'-O-methoxyethyl (2'-MOE) gapmer antisense
oligonucleotide designed to target human CD49d mRNA.[1][2][3] CD49d is the alpha subunit of
the Very Late Antigen-4 (VLA-4) integrin, which is expressed on the surface of lymphocytes
and plays a crucial role in their migration to sites of inflammation.[1][3] By binding to CD49d
MRNA, ATL1102 initiates the degradation of the mRNA by RNase H, leading to a down-
regulation of CD49d protein expression.[1][2] This mechanism reduces the survival, activation,
and migration of lymphocytes, thereby mitigating inflammation.[1][2][3] Due to its
immunomodulatory properties, ATL1102 has been investigated for the treatment of
inflammatory diseases such as Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting
Multiple Sclerosis (RRMS).[1][4]

It is important to note that ATL1102 is specific to human CD49d RNA and is not homologous to
the corresponding sequence in mice.[1][2] Therefore, preclinical studies in mouse models, such
as the mdx mouse model for DMD, have utilized a mouse-specific 2’MOE gapmer CD49d
antisense oligonucleotide, ISIS 348574.[1][2]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15138660?utm_src=pdf-interest
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pubmed.ncbi.nlm.nih.gov/38271438/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pubmed.ncbi.nlm.nih.gov/38271438/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://pubmed.ncbi.nlm.nih.gov/38271438/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC4240428/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0294847
https://pmc.ncbi.nlm.nih.gov/articles/PMC10810432/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Signaling Pathway of ATL1102

Cell Interior

ATL1102 (ASO)

CD49d mRNA

Binds to target

mRNA

Recruits

Translation

RNase H

MRNA Degradation

Cel

Cleaves mRNA

Translation Inhibition

Reduced Expression

Ribosome

CD49d Protein (VLA-4 subunit)

Forms

| Membrane

VLA-4 Integrin

Lymphocyte Adhesion & Migratio&

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/product/b15138660?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Caption: Mechanism of action of ATL1102.

Data Presentation
Table 1: Summary of ATL1102 Dosing in Human Clinical
Trials

L Administrat  Study Key
Indication Dosage ] . T Reference
ion Route Duration Findings
Generally
safe and well-
Duchenne tolerated,;
Muscular 25 mg, once Subcutaneou stabilization
24 weeks [L1[21[31[5]
Dystrophy weekly S of muscle
(DMD) disease
progression
parameters.
Significant
Relapsing- reduction in
o 200 mg, three ,
Remitting ) ) inflammatory
] times in week  Subcutaneou ) )
Multiple ] 8 weeks brain lesions [1][2]114]
) 1, then twice S
Sclerosis and
weekly ] )
(RRMS) circulating
lymphocytes.

Table 2: Summary of ISIS 348574 (Mouse Surrogate)
Dosing in Preclinical Studies
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Animal Administrat  Study Key
Dosage . . T Reference
Model ion Route Duration Findings
Reduced
CDh49d
N MRNA
Not explicitly o
expression in
5 mg/kg/week stated,
muscle;
mdx Mouse and 20 presumed 6 weeks [5]
decreased
mg/kg/week subcutaneou i
contraction-
S
induced
muscle
damage.

Experimental Protocols

Experimental Workflow for Subcutaneous Injection in

Mice
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Caption: Workflow for subcutaneous injection.
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Detailed Protocol: Subcutaneous Administration of
ATL1102 Murine Surrogate (ISIS 348574) in Mice

1. Materials

e ATL1102 murine surrogate (e.g., ISIS 348574)

o Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline

« Sterile insulin syringes with permanently attached needles (e.g., 27-30 gauge)
e 70% ethanol

o Appropriate personal protective equipment (PPE)

* Animal scale

¢ Animal restrainer (optional)

2. Animal Models

e Species: Mouse (e.g., C57BL/10ScSn-Dmdmdx/J, commonly known as mdx)

o Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior
to the start of the experiment.

3. Formulation Preparation

e The ATL1102 drug product for human use is a 150 mg/mL sterile, aqueous solution in Water
for Injection, with the pH adjusted to 7.4.[6]

o For animal studies, reconstitute the lyophilized murine surrogate oligonucleotide in sterile
PBS or 0.9% saline to the desired stock concentration.

o Further dilute the stock solution with sterile PBS or saline to achieve the final dosing
concentration. The final volume for subcutaneous injection in mice should typically not
exceed 200 pL.
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. Dosing

Dosage: Based on preclinical studies, doses of 5 mg/kg and 20 mg/kg administered weekly
have been used for the mouse-specific CD49d ASO.[5] The appropriate dose should be
determined based on the specific study objectives.

Calculation:
o Weigh each animal immediately before dosing.
o Calculate the required dose volume:
» Dose (mg) = Animal Weight (kg) x Dosage (mg/kg)
» [njection Volume (mL) = Dose (mg) / Concentration (mg/mL)
. Subcutaneous Injection Procedure

Restraint: Gently restrain the mouse. This can be done manually by scruffing the neck to
immobilize the head and body, or by using a commercial restraint device.

Injection Site: The preferred site for subcutaneous injection is the loose skin over the dorsal
midline, between the shoulder blades. This area has a lower density of sensory nerves and
is less likely to be disturbed by the animal.

Site Preparation: While not always necessary for subcutaneous injections in a clean
environment, the injection site can be wiped with 70% ethanol.

Injection:
o Gently lift the skin with your thumb and forefinger to create a "tent."

o Insert a sterile 27-30 gauge needle, bevel up, into the base of the tented skin. The needle
should be parallel to the spine to avoid entering the muscle tissue or peritoneal cavity.

o Gently aspirate by pulling back on the plunger to ensure the needle is not in a blood
vessel. If blood appears in the syringe, withdraw the needle and select a new site.
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o Slowly inject the calculated volume of the solution.

o Withdraw the needle and apply gentle pressure to the injection site for a few seconds to
prevent leakage.

Site Rotation: For studies involving repeated injections, it is advisable to rotate injection sites
to minimize local irritation.

. Post-Administration Monitoring

Immediate Observation: Observe the animal for at least 30 minutes post-injection for any
immediate adverse reactions (e.g., distress, lethargy).

Injection Site Monitoring: Monitor the injection site daily for the first few days after injection
and then periodically for signs of erythema, swelling, or other local reactions.[7]

General Health: Monitor the animals' general health, including body weight, food and water
consumption, and overall behavior, throughout the study.

Sample Collection: At predetermined time points, collect blood samples for pharmacokinetic
analysis and tissues for pharmacodynamic assessment of CD49d mRNA and protein levels.

. Considerations for Non-Human Primates
Preclinical toxicology studies for ATL1102 have been conducted in monkeys.[6]

While specific protocols are not detailed in the provided search results, general procedures
for subcutaneous administration of antisense oligonucleotides in non-human primates would
be followed.[8] These typically involve larger injection volumes and may require sedation for
safe and accurate administration. The abdomen and back are common injection sites.

Disclaimer

This document is intended for research purposes only and should be used by trained
professionals in a laboratory setting. All animal procedures must be approved by the

institution's Institutional Animal Care and Use Committee (IACUC) and conducted in

accordance with all applicable guidelines and regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138660?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

